6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin
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Overview
Description
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin, also known as Coumarin 151, is a synthetic compound with the molecular formula C10H6ClNO4. It appears as a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
The synthesis of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves several steps:
Nitration: 7-methylcoumarin is nitrated using nitric acid and sulfuric acid to form 7-methyl-3-nitrocoumarin.
Chlorination: The nitrated product is then chlorinated using chlorine gas and hydrochloric acid to yield 6-chloro-7-methyl-3-nitrocoumarin.
Hydroxylation: Finally, the chlorinated product undergoes hydroxylation using sodium hydroxide and methanol to produce this compound.
Chemical Reactions Analysis
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups under suitable conditions.
Scientific Research Applications
Pharmaceuticals: It is used as a fluorescent probe for detecting reactive oxygen species.
Analytical Chemistry: It is employed in various analytical techniques due to its unique fluorescent properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing it to detect and quantify reactive oxygen species in various biological and chemical systems.
Comparison with Similar Compounds
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin is unique compared to other similar compounds due to its specific substitution pattern on the coumarin ring. Similar compounds include:
- 7-Hydroxy-4-methylcoumarin
- 6-Chloro-7-methylcoumarin
- 3-Nitrocoumarin
These compounds share some structural similarities but differ in their specific functional groups and substitution patterns, which result in different chemical and physical properties.
Properties
IUPAC Name |
6-chloro-4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO5/c1-4-2-7-5(3-6(4)11)9(13)8(12(15)16)10(14)17-7/h2-3,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXTWGOJYMQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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